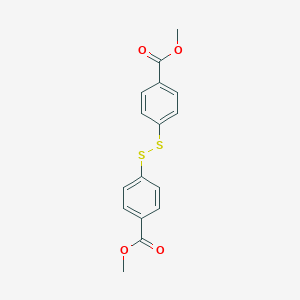

Dimethyl 4,4'-disulfanediyldibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCZYLQMVYJBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392833 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35190-68-2 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dimethyl 4,4'-disulfanediyldibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate, a diaryl disulfide compound with potential applications in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and relevant characterization data.

Introduction

This compound is an organic compound characterized by a disulfide bond linking two methyl 4-benzoate units. Diaryl disulfides are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potential anti-cancer properties. The synthesis of this compound typically involves the oxidation of its corresponding thiol precursor, methyl 4-mercaptobenzoate.

Synthetic Pathway

The most common and direct method for the synthesis of this compound is the oxidative coupling of two molecules of methyl 4-mercaptobenzoate. This reaction involves the formation of a disulfide (S-S) bond from two thiol (S-H) groups.

Caption: General reaction scheme for the synthesis of this compound.

Various oxidizing agents can be employed for this transformation, with reagents such as hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO) being commonly used for the oxidation of thiols to disulfides.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable procedure can be derived from established methods for the oxidation of analogous aromatic thiols. The following protocols are based on common laboratory practices for such transformations.

Synthesis of the Precursor: Methyl 4-mercaptobenzoate

The starting material, methyl 4-mercaptobenzoate, can be synthesized from 4-mercaptobenzoic acid.

Protocol:

-

To a solution of 4-mercaptobenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to yield methyl 4-mercaptobenzoate.

Oxidation of Methyl 4-mercaptobenzoate to this compound

Method A: Oxidation with Dimethyl Sulfoxide (DMSO)

This method is based on the known reactivity of DMSO as an oxidant for thiols, which is often enhanced by the presence of an acid.

Protocol:

-

Dissolve methyl 4-mercaptobenzoate in a suitable organic solvent like dichloromethane (DCM) or acetonitrile.

-

Add dimethyl sulfoxide (DMSO) to the solution. The molar ratio of thiol to DMSO may need to be optimized, but typically a slight excess of DMSO is used.

-

Optionally, a catalytic amount of a strong acid, such as hydrobromic acid (HBr) or hydriodic acid (HI), can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method B: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is another common and environmentally friendly oxidizing agent for the formation of disulfides.

Protocol:

-

Dissolve methyl 4-mercaptobenzoate in a suitable solvent, such as ethanol or acetonitrile.

-

Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) to the thiol solution at room temperature.

-

Stir the reaction mixture for several hours. The reaction can be monitored by TLC.

-

After the reaction is complete, the product may precipitate from the solution. If not, the product can be extracted with an organic solvent after dilution with water.

-

Collect the solid product by filtration and wash it with water.

-

Dry the product under vacuum to yield this compound.

Quantitative Data

The following table summarizes the known physical and spectroscopic data for this compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl 4-mercaptobenzoate | C₈H₈O₂S | 168.21 | 57 | 7.89 (d, 2H), 7.29 (d, 2H), 3.90 (s, 3H), 3.60 (s, 1H) | Not readily available |

| This compound | C₁₆H₁₄O₄S₂ | 334.41 | 116-126[1][2] | Not readily available | Not readily available |

Note: Specific yield and comprehensive NMR data for this compound are not widely reported and would need to be determined experimentally.

Potential Therapeutic Signaling Pathway

Diaryl disulfide compounds have been investigated for their potential as anti-cancer agents. One of the proposed mechanisms of action involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of cell stress pathways.

Caption: Proposed mechanism of anti-cancer activity for diaryl disulfides.

This simplified diagram illustrates a plausible signaling cascade initiated by a diaryl disulfide compound, leading to cancer cell apoptosis. The compound is hypothesized to increase intracellular ROS levels, which in turn induces mitochondrial stress. This stress can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

This workflow begins with the starting thiol, proceeds through the oxidation reaction and purification steps, and concludes with the characterization of the final product to confirm its identity and purity.

Conclusion

The synthesis of this compound can be readily achieved through the oxidation of methyl 4-mercaptobenzoate. While specific literature detailing a full experimental protocol and characterization is sparse, established methods for disulfide bond formation provide a solid foundation for its preparation. The potential biological activity of diaryl disulfides underscores the importance of developing robust synthetic routes to enable further investigation of this class of compounds in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions to achieve high yields and purity.

References

An In-depth Technical Guide on Dimethyl 4,4'-disulfanediyldibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-disulfanediyldibenzoate, also known as bis(4-(methoxycarbonyl)phenyl) disulfide or dimethyl 4,4'-dithiodibenzoate, is an aromatic disulfide compound. Its structure, featuring two methyl benzoate moieties linked by a disulfide bond, makes it a subject of interest in various chemical and pharmaceutical research areas. Disulfide bonds are known to play crucial roles in the structural integrity and function of proteins and are present in a number of biologically active molecules. This technical guide provides a comprehensive overview of the physico-chemical properties, synthesis, purification, and potential biological relevance of this compound.

Physico-chemical Properties

A summary of the key physico-chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₄S₂ | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| CAS Number | 35190-68-2 | [1] |

| Melting Point | 116-119 °C | [2] |

| Appearance | White to Light Beige Solid | [2] |

| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) | [2] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of Methyl 4-mercaptobenzoate (Precursor)

A common method for the synthesis of methyl 4-mercaptobenzoate is the esterification of 4-mercaptobenzoic acid.

-

Materials: 4-mercaptobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-mercaptobenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, concentrate the mixture under reduced pressure to remove excess methanol.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to obtain the crude methyl 4-mercaptobenzoate. This can be further purified by column chromatography if necessary.

-

Oxidation to this compound

The oxidation of methyl 4-mercaptobenzoate can be achieved using various oxidizing agents.

-

Materials: Methyl 4-mercaptobenzoate, a suitable solvent (e.g., ethanol, dichloromethane), and an oxidizing agent (e.g., iodine, hydrogen peroxide, or simply exposure to air).

-

Procedure (General):

-

Dissolve the crude or purified methyl 4-mercaptobenzoate in a suitable solvent.

-

Add the oxidizing agent portion-wise while stirring at room temperature. The reaction can also proceed by bubbling air through the solution, often catalyzed by a base.

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) if iodine is used, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and evaporate the solvent to yield the crude this compound.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

-

Materials: Crude this compound, a suitable solvent or solvent pair (e.g., ethanol, methanol/water, or dichloromethane/hexane).

-

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Spectroscopic Characterization (Predicted)

Due to the lack of experimentally obtained spectra in the searched literature, the following are predicted characteristic peaks based on the structure of this compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the ester group are expected to be downfield from the protons ortho to the disulfide linkage due to the electron-withdrawing nature of the ester.

-

Methyl Protons: A singlet corresponding to the six protons of the two methyl ester groups, likely in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A peak in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Several peaks in the aromatic region (δ 120-140 ppm). The carbon attached to the ester group and the carbon attached to the sulfur atom will have distinct chemical shifts.

-

Methyl Carbon: A peak for the methyl group carbon, expected around δ 50-55 ppm.

Mass Spectrometry

-

Molecular Ion Peak (M+): A peak at m/z = 334, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation would likely involve the loss of a methoxy group (-OCH₃, M-31), a carboxyl group (-COOCH₃, M-59), and cleavage of the disulfide bond, which could lead to fragments corresponding to the thiophenolate radical cation.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

S-S Stretch: A weak absorption band in the 400-500 cm⁻¹ region, which may be difficult to observe.

-

C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl).

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound were found, the broader class of aromatic disulfides has been investigated for various biological activities. These compounds are known to interact with biological systems, often through thiol-disulfide exchange reactions with cysteine residues in proteins.

Potential Areas of Biological Relevance

-

Anticancer Activity: Some aromatic disulfides have demonstrated cytotoxic effects against cancer cell lines.[3][4] The mechanism often involves the induction of oxidative stress and apoptosis.[3]

-

Antimicrobial Activity: Disulfide-containing compounds have been explored for their antibacterial and antifungal properties.[5][6]

-

Enzyme Inhibition: The disulfide bond can react with thiol groups in the active sites of enzymes, leading to their inhibition.

Potential Signaling Pathway Involvement

Given the reactivity of the disulfide bond, this compound could potentially interact with signaling pathways that are sensitive to the cellular redox state.

Caption: Potential mechanism of action via interaction with cellular thiol-containing proteins.

Conclusion

This compound is a compound with well-defined physico-chemical properties. While specific experimental protocols for its synthesis and detailed spectral analyses are not extensively documented in publicly available literature, established organic chemistry principles allow for the confident prediction of its synthesis, purification, and characteristic spectral features. The biological potential of this compound remains largely unexplored but can be inferred from the known activities of other aromatic disulfides. This technical guide serves as a foundational resource for researchers and professionals, providing a structured overview and a starting point for further investigation into the chemistry and potential applications of this compound. Further experimental validation is necessary to confirm the proposed methodologies and to fully elucidate the biological profile of this molecule.

References

- 1. chembk.com [chembk.com]

- 2. Dimethyl 4,4′-dihydroxy-3,3′-{[(3aRS,7aRS)-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3-benzimidazole-1,3-diyl]bis(methylene)}dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of disulfides as anticancer agents with thioredoxin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]

- 5. tandfonline.com [tandfonline.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Dimethyl 4,4'-disulfanediyldibenzoate: A Technical Overview

CAS Number: 35190-68-2 Molecular Formula: C₁₆H₁₄O₄S₂ Molecular Weight: 334.41 g/mol

This technical guide provides a summary of the available information on Dimethyl 4,4'-disulfanediyldibenzoate, a chemical compound with limited publicly accessible research data. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this molecule. Due to the scarcity of in-depth studies, this guide focuses on its chemical properties and a proposed synthetic route.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Bis(4-carboMethoxyphenyl) Disulfide, 4,4'-Dithiodibenzoic Acid DiMethyl Ester, Bis-p-methoxycarbonyl-phenyl disulfide | |

| Physical Form | White Solid | [1] |

| Melting Point | 116-119 °C or 125-126 °C | |

| Boiling Point (Predicted) | 458.1 ± 30.0 °C | |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely involve the oxidation of two molecules of Methyl 4-mercaptobenzoate to form the disulfide bridge. Various oxidizing agents can be employed for this type of transformation.

General Experimental Considerations

A typical experimental protocol would involve dissolving Methyl 4-mercaptobenzoate in a suitable organic solvent. An oxidizing agent would then be added, potentially with a catalyst, and the reaction mixture would be stirred at a specific temperature for a set duration. The progress of the reaction would be monitored using techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated through extraction and purified, likely by recrystallization or column chromatography.

Biological Activity and Drug Development Applications

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound. No studies detailing its efficacy, mechanism of action, or potential therapeutic applications in drug development were identified during a comprehensive literature search. Furthermore, no information on its interaction with any signaling pathways has been reported.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the peer-reviewed scientific literature.

Conclusion

This compound is a chemical compound for which basic chemical and physical data are available. While a general synthetic strategy can be proposed, specific, validated experimental protocols are lacking in the public domain. Most notably, there is a significant gap in the scientific literature concerning its biological activity and potential applications in research and drug development. This lack of data presents an opportunity for novel research to explore the properties and potential uses of this molecule. Researchers interested in this compound will likely need to undertake foundational studies to establish its synthesis, purification, and biological profile.

References

An In-depth Technical Guide on the Structure and Bonding of Dimethyl 4,4'-disulfanediyldibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-disulfanediyldibenzoate is an organic compound featuring two methyl benzoate moieties linked by a disulfide bond. Its chemical formula is C16H14O4S2. The presence of the disulfide linkage is a key structural feature, suggesting potential relevance in redox-active biological processes. Aromatic esters of this nature are of interest in medicinal chemistry and materials science due to their diverse functionalities. This document aims to provide a comprehensive overview of the known structural and bonding characteristics of this compound, alongside hypothesized experimental approaches for its synthesis and characterization, and a discussion of its potential biological significance.

Molecular Structure and Bonding

The core structure of this compound consists of two phenyl rings substituted at the para positions with methyl ester groups (-COOCH3) and linked by a disulfide bridge (-S-S-).

Key Structural Features:

-

Disulfide Bond: The S-S bond is the central linkage, imparting a degree of conformational flexibility to the molecule. The dihedral angle of the C-S-S-C group is a critical parameter that influences the overall molecular shape.

-

Aromatic Rings: The two benzene rings are planar and their relative orientation is determined by the disulfide linkage.

-

Ester Groups: The methyl ester groups are also planar and contribute to the molecule's polarity and potential for hydrogen bonding interactions.

Due to the lack of specific crystallographic data, the precise bond lengths and angles for this compound cannot be definitively stated. However, based on related structures, the following are expected approximate values:

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |

| S-S | ~2.0 - 2.1 | C-S-S: ~103 - 107 |

| C-S | ~1.75 - 1.80 | S-S-C: ~103 - 107 |

| C=O | ~1.20 - 1.25 | O=C-O: ~120 - 125 |

| C-O (ester) | ~1.33 - 1.36 | C-O-C: ~115 - 120 |

| C-C (aromatic) | ~1.38 - 1.40 | C-C-C (aromatic): ~120 |

Note: These are estimated values and require experimental verification through techniques like X-ray crystallography.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route would involve the oxidation of methyl 4-mercaptobenzoate.

Hypothetical Synthesis Protocol: Oxidation of Methyl 4-mercaptobenzoate

-

Dissolution: Dissolve methyl 4-mercaptobenzoate in a suitable organic solvent, such as dichloromethane or methanol.

-

Oxidation: Add a mild oxidizing agent, for example, a solution of iodine in the same solvent, dropwise to the solution of the thiol with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate solution.

-

Extraction: Extract the organic layer with water and brine to remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure. The aromatic protons would show characteristic splitting patterns in the ¹H NMR spectrum, and the chemical shifts of the methyl and carbonyl carbons in the ¹³C NMR spectrum would be indicative of the ester groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point: The melting point is a crucial physical property for assessing the purity of the synthesized compound.

Spectroscopic Profile of Dimethyl 4,4'-disulfanediyldibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Dimethyl 4,4'-disulfanediyldibenzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is a symmetrical aromatic disulfide containing two methyl ester functional groups. Its structure plays a key role in determining its spectroscopic characteristics.

Caption: Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 4H | Aromatic Protons (ortho to -COOCH₃) |

| ~ 7.6 - 7.8 | Doublet | 4H | Aromatic Protons (ortho to -S-S-) |

| ~ 3.9 | Singlet | 6H | Methyl Protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | Carbonyl Carbon (-C=O) |

| ~ 140 | Aromatic Carbon (ipso, attached to -S-S-) |

| ~ 132 | Aromatic Carbon (ipso, attached to -COOCH₃) |

| ~ 130 | Aromatic CH (ortho to -COOCH₃) |

| ~ 126 | Aromatic CH (ortho to -S-S-) |

| ~ 52 | Methyl Carbon (-OCH₃) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1720 | Strong | C=O Stretch (Ester) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1280, 1100 | Strong | C-O Stretch (Ester) |

| ~ 550 - 450 | Weak | S-S Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 334 | [M]⁺ (Molecular Ion) |

| 303 | [M - OCH₃]⁺ |

| 275 | [M - COOCH₃]⁺ |

| 167 | [M/2]⁺ or [C₈H₇O₂S]⁺ |

| 135 | [C₇H₄O₂S]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are intended as a starting point and may require optimization.

Synthesis of this compound

A common method for the synthesis of symmetrical aromatic disulfides is the oxidation of the corresponding thiol.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Dissolve Methyl 4-mercaptobenzoate in a suitable solvent such as ethanol or dichloromethane in a round-bottom flask.

-

Add an oxidizing agent, for instance, a solution of iodine in ethanol or aqueous hydrogen peroxide, dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup. This may involve washing with a reducing agent solution (e.g., sodium thiosulfate if iodine was used) followed by brine.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Caption: Conceptual workflow for the spectroscopic analysis of the target compound.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solids or via a chromatographic inlet (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the resulting spectrum to identify the molecular ion peak and the major fragmentation patterns.

This guide provides a foundational understanding of the expected spectroscopic data for this compound and general methodologies for its analysis. Researchers are encouraged to use this information as a reference and to perform their own experimental verification.

An In-depth Technical Guide to the Solubility of Dimethyl 4,4'-disulfanediyldibenzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the solubility of Dimethyl 4,4'-disulfanediyldibenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various common solvents. The methodologies presented are based on established techniques, including gravimetric analysis and UV-Vis spectroscopy. Furthermore, a logical workflow for solubility determination is provided to guide researchers in their experimental design.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₆H₁₄O₄S₂. It is a symmetrical diester derived from 4,4'-disulfanediyldibenzoic acid. The presence of both aromatic rings and a disulfide bond suggests its potential utility in various chemical and pharmaceutical applications, including organic synthesis and materials science. A thorough understanding of its solubility in common solvents is a critical first step for its application in any solution-based process, such as chemical reactions, purification, and formulation development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The tables below are provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations |

| Water | Data not available | |

| Ethanol | Data not available | |

| Methanol | Data not available | |

| Acetone | Data not available | |

| Dichloromethane | Data not available | |

| Chloroform | Data not available | |

| Ethyl Acetate | Data not available | |

| Toluene | Data not available | |

| Hexane | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | |

| N,N-Dimethylformamide (DMF) | Data not available |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Hexane | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to achieve a saturated solution.

3.1.1. Materials

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporating dish

-

Oven

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. Maintain a constant temperature throughout.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, let the vial stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw the clear supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be above the boiling point of the solvent but well below the melting point of this compound (125-126 °C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.

-

3.1.3. Calculation of Solubility

-

Mass of dissolved solute: (Final weight of dish + solute) - (Initial weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Final weight of dish + solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

UV-Vis Spectroscopic Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining low solubilities.

3.2.1. Materials

-

This compound

-

Solvent of interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

3.2.2. Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, steps 1 and 2).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3. Calculation of Solubility

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide to the Thermal Stability of Dimethyl 4,4'-disulfanediyldibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Dimethyl 4,4'-disulfanediyldibenzoate. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, offering insights into its thermal decomposition profile and the methodologies for its assessment.

Introduction

This compound is a chemical compound with the molecular formula C₁₆H₁₄O₄S₂. Its structure features a central disulfide bond connecting two phenyl rings, each substituted with a methyl ester group in the para position. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and application, particularly in contexts where it may be subjected to elevated temperatures. Understanding its decomposition behavior is essential for ensuring safety and maintaining product integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 35190-68-2 | [1] |

| Molecular Formula | C₁₆H₁₄O₄S₂ | [2] |

| Molecular Weight | 334.42 g/mol | [1] |

| Appearance | White Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | 0-5°C | [1] |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to determine the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass after decomposition.

Differential Scanning calorimetry (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, glass transition temperature, and enthalpy of thermal events.

Representative Thermal Stability Data

| Parameter | Value |

| Melting Point (Tₘ) - DSC | 135 - 140 °C |

| Onset of Decomposition (Tₒ) - TGA | ~ 250 °C |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) - TGA | ~ 280 °C |

| Final Decomposition Temperature (Tբ) - TGA | ~ 350 °C |

| Residual Mass at 500 °C - TGA | < 5% |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tₘ) is determined as the peak temperature of the endothermic event.

Visualizations

The following diagrams illustrate the logical workflow for thermal stability assessment and a hypothetical decomposition pathway.

Caption: Workflow for assessing the thermal stability of a compound.

References

Redox properties of the disulfide bond in Dimethyl 4,4'-disulfanediyldibenzoate

An In-Depth Technical Guide to the Redox Properties of the Disulfide Bond in Dimethyl 4,4'-disulfanediyldibenzoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core redox properties of the disulfide bond, with a specific focus on this compound. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates from the well-established redox chemistry of aromatic disulfides. The principles, experimental methodologies, and potential biological implications discussed herein provide a robust framework for initiating and conducting research on this and related molecules.

Introduction to the Redox-Active Disulfide Bond

The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, renowned for its dynamic redox activity. In the context of drug development and materials science, the ability of a disulfide bond to be reversibly reduced to two thiol (-SH) groups and re-oxidized is of paramount importance. This compound, an aromatic disulfide, is anticipated to exhibit this characteristic redox behavior, making it a molecule of interest for applications such as prodrug design, dynamic covalent chemistry, and redox-responsive materials.

The core redox reaction of this compound involves the cleavage of the disulfide bond to form two molecules of methyl 4-mercaptobenzoate, as depicted below:

Caption: Reversible redox reaction of this compound.

Electrochemical Properties of Aromatic Disulfides

The electrochemical reduction of aromatic disulfides is a key method for characterizing their redox potential. This process typically involves a dissociative electron transfer, where the uptake of electrons leads to the cleavage of the S-S bond.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of disulfides. In a typical CV experiment for an aromatic disulfide in an aprotic solvent, an irreversible reduction peak is observed. This irreversibility stems from the rapid cleavage of the disulfide radical anion formed upon electron transfer. The reduction process can be summarized as follows:

-

Electron Transfer: RSSR + e⁻ → [RSSR]•⁻

-

Bond Cleavage: [RSSR]•⁻ → RS• + RS⁻

-

Further Reduction: RS• + e⁻ → RS⁻

The peak potential (Ep) of this reduction wave provides an indication of the ease of reduction of the disulfide bond.

Representative Data

| Compound | Solvent/Electrolyte | Reduction Peak Potential (Ep) vs. Ag/AgCl | Reference Electrode |

| Diphenyl disulfide | Acetonitrile / 0.1 M TBAPF₆ | -1.3 V | Ag/AgCl |

| Bis(4-aminophenyl) disulfide | DMF / 0.1 M TEAP | -1.5 V | SCE |

| Bis(4-nitrophenyl) disulfide | Acetonitrile / 0.1 M TBAPF₆ | -0.6 V | Ag/AgCl |

Data are illustrative and sourced from various electrochemical studies on aromatic disulfides.

Thiol-Disulfide Exchange Reactions

Aromatic disulfides readily participate in thiol-disulfide exchange reactions, a process central to their biological activity and application in dynamic systems. This is a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol.

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS'⁻) on one of the sulfur atoms of the disulfide bond (RSSR).

Caption: Mechanism of thiol-disulfide exchange.

The equilibrium of this reaction is dictated by the relative redox potentials and pKa values of the participating thiols. Generally, the thiol with the lower pKa (more acidic) will exist to a greater extent as the thiolate at a given pH, driving the reaction forward. Aromatic thiols typically have lower pKa values than aliphatic thiols, making them more potent nucleophiles in these exchange reactions.[1][2]

Experimental Protocols

Protocol for Cyclic Voltammetry

This protocol outlines the general procedure for determining the reduction potential of this compound.

Caption: Experimental workflow for Cyclic Voltammetry.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Potentiostat

-

Three-electrode cell (working, reference, and counter electrodes)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.

-

Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.

-

Perform a cyclic voltammetry scan at a scan rate of 100 mV/s, sweeping the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction (e.g., -2.0 V) and back.

-

Record the resulting voltammogram and identify the potential of the cathodic (reduction) peak.

Protocol for Thiol-Disulfide Exchange Assay

This protocol allows for the monitoring of the reaction between this compound and a model thiol, such as glutathione (GSH).

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

Procedure:

-

Prepare stock solutions of this compound and GSH in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Initiate the reaction by mixing the disulfide and thiol solutions to achieve desired final concentrations (e.g., 100 µM disulfide and 1 mM GSH).

-

At various time points, take aliquots of the reaction mixture.

-

Quench the reaction in the aliquot by adding a solution of Ellman's reagent.

-

Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the thiolate anion of 2-nitro-5-thiobenzoic acid (TNB²⁻), which is stoichiometric to the amount of free thiol present.

-

The consumption of GSH over time can be used to determine the reaction kinetics.

Potential Applications in Drug Development

The redox properties of the disulfide bond in molecules like this compound can be leveraged in several areas of drug development:

-

Prodrugs: The disulfide bond can act as a linker that is stable in the oxidizing extracellular environment but is cleaved in the reducing intracellular environment, releasing the active drug.

-

Targeted Drug Delivery: Disulfide-containing linkers can be used in antibody-drug conjugates (ADCs) or other targeted delivery systems, where the reducing environment of the target cell facilitates drug release.

-

Redox-Responsive Biomaterials: Polymers and hydrogels incorporating disulfide bonds can be designed to degrade or release encapsulated drugs in response to specific redox gradients in the body.

Conclusion

While direct experimental data on this compound is sparse, its identity as an aromatic disulfide provides a strong basis for predicting its redox behavior. It is expected to undergo electrochemical reduction via a dissociative electron transfer mechanism and readily participate in thiol-disulfide exchange reactions. The experimental protocols provided in this guide offer a starting point for the detailed characterization of its redox properties. A thorough understanding of these properties is crucial for harnessing the potential of this compound and related compounds in the development of novel therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 4,4'-disulfanediyldibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate, a disulfide compound with potential applications in various fields of chemical and pharmaceutical research. The synthesis is a two-step process commencing with the esterification of 4-mercaptobenzoic acid to yield the key intermediate, Methyl 4-mercaptobenzoate. Subsequent oxidation of this intermediate affords the target molecule, this compound. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow.

Introduction

This compound is a symmetrical disulfide derived from 4-mercaptobenzoic acid. Disulfide bonds are crucial structural motifs in many biologically active molecules and are of significant interest in drug design and materials science. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound, providing researchers with the necessary information for its preparation and characterization.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |

| 4-Mercaptobenzoic acid | C₇H₆O₂S | 154.19 | 218-220 | - | - |

| Methyl 4-mercaptobenzoate | C₈H₈O₂S | 168.21 | 33-36 | ~38%[1] | ¹H NMR (CDCl₃): δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H)[1] |

| This compound | C₁₆H₁₄O₄S₂ | 334.41 | 116-119 | High (Specific yield not reported) | ¹H NMR, ¹³C NMR, IR, MS: Data not available in the searched literature. |

Experimental Protocols

Step 1: Synthesis of Methyl 4-mercaptobenzoate

This procedure details the Fischer esterification of 4-mercaptobenzoic acid.

Materials:

-

4-Mercaptobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

-

In a round-bottom flask, dissolve 4-mercaptobenzoic acid (e.g., 1.72 g, 11.17 mmol) in anhydrous methanol (20.0 mL).

-

Carefully add concentrated sulfuric acid (0.43 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo to remove the excess methanol.

-

Dilute the residue with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL).

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase in vacuo to obtain the crude product.

-

Purify the product as necessary (e.g., by recrystallization or column chromatography) to yield Methyl 4-mercaptobenzoate.

Step 2: Synthesis of this compound

This procedure describes the oxidation of Methyl 4-mercaptobenzoate to the corresponding disulfide using a mild iodine-catalyzed oxidation. This protocol is adapted from a general method for the oxidation of thiols.

Materials:

-

Methyl 4-mercaptobenzoate

-

Iodine (I₂)

-

Ethanol (EtOH) or another suitable solvent

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

Procedure:

-

Dissolve Methyl 4-mercaptobenzoate in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of iodine (a few crystals) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the thiol spot indicates the completion of the reaction.

-

Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Redox-Responsive Polymers Utilizing Dimethyl 4,4'-disulfanediyldibenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of redox-responsive polymers incorporating Dimethyl 4,4'-disulfanediyldibenzoate. This monomer is a key building block for creating drug delivery systems that can selectively release their payload in response to the reducing environment found within tumor cells.

Introduction to Redox-Responsive Drug Delivery

The tumor microenvironment is characterized by a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group, compared to the extracellular matrix and normal tissues.[1][2][3] This physiological difference provides a unique opportunity for targeted drug delivery. Polymers containing disulfide bonds (-S-S-) are stable in the bloodstream but are rapidly cleaved in the presence of high GSH levels, leading to the disassembly of the polymer carrier and the release of the encapsulated drug directly at the tumor site.[1][4][5] This targeted release mechanism enhances the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity and side effects.[1][2]

This compound, with its aromatic structure, can impart rigidity and favorable drug-loading characteristics to the polymer backbone. Its incorporation into poly(ester amide)s (PEAs) offers a versatile platform for creating biodegradable and biocompatible drug carriers.[6][7][8]

Synthesis of Redox-Responsive Poly(ester amide)s

The synthesis of poly(ester amide)s (PEAs) containing this compound can be achieved through solution polycondensation. This method allows for the formation of polymers with controlled molecular weights and polydispersity.[7]

Experimental Protocol: Synthesis of a Disulfide-Containing Poly(ester amide)

This protocol describes a generalized two-step solution polycondensation method to synthesize a PEA incorporating a disulfide bond. Note: This is a representative protocol and may require optimization for the specific use of this compound.

Materials:

-

This compound

-

Amino acid-based diol monomer (e.g., bis(L-phenylalanine)-1,6-hexanediol diester)

-

Di-p-nitrophenyl adipate (or other activated diacid)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Diethyl ether

Procedure:

-

Monomer Synthesis (Amino acid-based diol): Synthesize the amino acid-based diol according to established literature procedures.

-

Polycondensation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and the amino acid-based diol monomer in anhydrous DMAc.

-

Add a 2-fold molar excess of anhydrous pyridine to the solution to act as an acid scavenger.

-

Add an equimolar amount of di-p-nitrophenyl adipate to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 80°C) under a nitrogen atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

-

Polymer Precipitation and Purification:

-

After the reaction is complete, cool the viscous solution to room temperature.

-

Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with methanol and diethyl ether to remove unreacted monomers and impurities.

-

Dry the purified polymer in a vacuum oven at 40°C overnight.

-

Characterization of the Synthesized Polymer

The structure and properties of the synthesized poly(ester amide) should be thoroughly characterized using various analytical techniques.

| Characterization Technique | Purpose | Exemplary Results for a Disulfide-Containing PEA |

| ¹H NMR Spectroscopy | To confirm the chemical structure and composition of the polymer. | Peaks corresponding to the aromatic protons of the disulfide monomer, the amino acid residues, and the diol and diacid components. |

| FTIR Spectroscopy | To identify the characteristic functional groups (ester, amide, disulfide). | Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester and amide), and potentially a weak S-S stretching. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn: 15,000 - 25,000 g/mol ; PDI: 1.5 - 2.5 |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Tg: 50 - 70°C |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Decomposition temperature > 250°C |

Formulation of Drug-Loaded Nanoparticles

The synthesized redox-responsive polymer can be formulated into nanoparticles (NPs) for intravenous drug delivery. The nanoprecipitation method is a common and straightforward technique for this purpose.

Experimental Protocol: Preparation of Doxorubicin-Loaded Nanoparticles

Materials:

-

Disulfide-containing poly(ester amide)

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

DOX Free Base Preparation: Dissolve DOX·HCl in DMF and add a 3-fold molar excess of TEA. Stir the solution in the dark for 2 hours to obtain the free base form of DOX.

-

Nanoprecipitation:

-

Dissolve the disulfide-containing PEA in DMF.

-

Add the DOX solution to the polymer solution and stir for 30 minutes.

-

Add the polymer-drug mixture dropwise into deionized water while stirring vigorously.

-

Continue stirring for 2-4 hours to allow for the evaporation of DMF and the formation of nanoparticles.

-

-

Purification:

-

Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane (MWCO 3.5 kDa) to remove unloaded drug and residual solvent.

-

Lyophilize the purified nanoparticle suspension to obtain a dry powder.

-

Characterization of Drug-Loaded Nanoparticles

| Parameter | Method | Exemplary Values |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 |

| Zeta Potential | DLS with an electrode | -10 to -20 mV |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape |

| Drug Loading Content (DLC) | UV-Vis Spectroscopy or HPLC | 5 - 15% (w/w) |

| Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | 70 - 90% |

DLC (%) = (Weight of drug in NPs / Weight of NPs) x 100 EE (%) = (Weight of drug in NPs / Initial weight of drug) x 100

In Vitro Redox-Responsive Drug Release

To evaluate the redox-responsive nature of the drug-loaded nanoparticles, in vitro release studies are performed in simulated physiological and tumor microenvironments.

Experimental Protocol: In Vitro Drug Release Study

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

-

Divide the suspension into two groups:

-

Control Group: PBS (pH 7.4) without GSH.

-

Redox Group: PBS (pH 7.4) with 10 mM GSH (to mimic the intracellular reducing environment of tumor cells).

-

-

Place the samples in a dialysis bag (MWCO 3.5 kDa) and incubate in a larger volume of the respective release medium at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

-

Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

-

Plot the cumulative drug release as a function of time.

Expected Drug Release Profile

| Condition | Time (hours) | Cumulative Drug Release (%) |

| PBS (pH 7.4) | 24 | < 20% |

| 48 | < 30% | |

| PBS (pH 7.4) + 10 mM GSH | 24 | > 60% |

| 48 | > 80% |

Visualizing the Workflow and Mechanisms

Caption: Experimental workflow from polymer synthesis to drug release.

Caption: Mechanism of redox-responsive drug release.

References

- 1. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Incorporation of Dimethyl 4,4'-disulfanediyldibenzoate into Self-Healing Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Dimethyl 4,4'-disulfanediyldibenzoate into self-healing polymer networks. The protocols outlined below cover the synthesis of the disulfide-containing monomer, its polymerization into a polyurethane matrix, and the characterization of the resulting material's self-healing and mechanical properties.

Introduction

Self-healing polymers, capable of autonomously repairing damage, are a revolutionary class of materials with significant potential in various fields, including drug delivery systems, medical implants, and advanced coatings. The integration of dynamic covalent bonds, such as disulfide linkages, into polymer networks allows for reversible bond cleavage and reformation, enabling the material to mend itself upon damage.[1][2][3] Aromatic disulfide bonds are particularly advantageous due to their inherent stability and the ability to undergo exchange reactions under specific stimuli like heat or light, facilitating the healing process.[4][5][6]

This compound, an aromatic disulfide-containing diester, serves as an excellent building block for creating self-healing polymers. Its rigid aromatic structure can contribute to the mechanical robustness of the polymer, while the centrally located disulfide bond provides the dynamic chemistry required for self-repair.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-mercaptobenzoic acid.

Step 1: Oxidation of 4-Mercaptobenzoic Acid to 4,4'-Disulfanediyldibenzoic Acid

4-mercaptobenzoic acid is oxidized to form the disulfide bond, yielding 4,4'-disulfanediyldibenzoic acid.

-

Materials: 4-mercaptobenzoic acid, dimethyl sulfoxide (DMSO), iodine.

-

Protocol:

-

Dissolve 4-mercaptobenzoic acid in DMSO.

-

Slowly add a solution of iodine in DMSO to the mixture while stirring.

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain 4,4'-disulfanediyldibenzoic acid.

-

Step 2: Esterification of 4,4'-Disulfanediyldibenzoic Acid

The resulting diacid is then esterified to yield this compound.

-

Materials: 4,4'-disulfanediyldibenzoic acid, methanol, sulfuric acid (catalyst).

-

Protocol:

-

Suspend 4,4'-disulfanediyldibenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

-

Incorporation into a Self-Healing Polyurethane

This compound can be incorporated into a polyurethane network. In this example, it is first reduced to the corresponding diol and then polymerized with a diisocyanate and a polyol.

Step 1: Reduction of this compound to Bis(4-(hydroxymethyl)phenyl)disulfane

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and wash with THF.

-

Combine the filtrate and washings, and evaporate the solvent to yield Bis(4-(hydroxymethyl)phenyl)disulfane.

-

Step 2: Polyurethane Synthesis

-

Materials: Bis(4-(hydroxymethyl)phenyl)disulfane, a polyol (e.g., poly(tetramethylene glycol), PTMG), a diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI), and a catalyst (e.g., dibutyltin dilaurate, DBTDL).

-

Protocol:

-

In a reaction vessel, thoroughly mix Bis(4-(hydroxymethyl)phenyl)disulfane and the polyol at a desired molar ratio.

-

Heat the mixture to a specific temperature (e.g., 80°C) under vacuum for 1-2 hours to remove any moisture.

-

Cool the mixture and add the diisocyanate.

-

Add a catalytic amount of DBTDL and stir the mixture vigorously.

-

Pour the resulting viscous liquid into a mold and cure at an elevated temperature (e.g., 100°C) for 12-24 hours to obtain the self-healing polyurethane.[7][8]

-

Data Presentation: Expected Mechanical and Self-Healing Properties

The following tables summarize typical quantitative data for self-healing polymers containing aromatic disulfide bonds, providing an expected performance range for materials incorporating this compound.

Table 1: Mechanical Properties of Aromatic Disulfide-Containing Self-Healing Polymers

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |

| Poly(urethane-urea) | 4.20 ± 0.10 | 954 ± 35.6 | - | [5] |

| Epoxy Elastomer | ~1.5 | ~250 | ~1.0 | [6] |

| Acrylic Elastomer | ~0.5 - 2.0 | ~200 - 800 | ~0.2 - 1.5 | [1] |

| Epoxy Resin | 16 | >500 | - | [4] |

Table 2: Self-Healing Efficiency of Aromatic Disulfide-Containing Polymers

| Polymer System | Healing Conditions | Healing Time (h) | Healing Efficiency (%) | Reference |

| Poly(urethane-urea) | Room Temperature | 12 | ~90 (Tensile Strength) | [5] |

| Epoxy Elastomer | Room Temperature | 24 | >95 (Tensile Strength) | [6] |

| Acrylic Elastomer | Room Temperature | 24 | ~80-95 (Tensile Strength) | [1] |

| Epoxy Resin | 60°C | 24 | 84 (Tensile Strength) | [4] |

Experimental Protocols for Characterization

5.1. Tensile Testing

-

Objective: To determine the mechanical properties (tensile strength, elongation at break, Young's modulus) of the polymer.

-

Apparatus: Universal testing machine with a suitable load cell.

-

Protocol:

-

Prepare dumbbell-shaped specimens according to a standard (e.g., ASTM D638).

-

Measure the dimensions of the specimen's cross-sectional area.

-

Mount the specimen in the grips of the universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

-

Record the load and displacement data.

-

Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

-

5.2. Self-Healing Efficiency Evaluation

-

Objective: To quantify the ability of the material to recover its mechanical properties after damage.

-

Protocol:

-

Perform a tensile test on a pristine (undamaged) specimen to determine its original tensile strength (σ_original).

-

Cut a new specimen completely in half with a sharp blade.

-

Gently bring the two fractured surfaces back into contact and allow the specimen to heal under specific conditions (e.g., at room temperature or an elevated temperature for a set duration).

-

After the healing period, perform a tensile test on the healed specimen to determine its healed tensile strength (σ_healed).

-

Calculate the self-healing efficiency (η) using the following formula: η (%) = (σ_healed / σ_original) x 100

-

Visualizations

Diagram 1: Self-Healing Mechanism

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials: Polyurethanes and Polymethacrylates as Case Studies [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymersource.ca [polymersource.ca]

Application Notes and Protocols for Dimethyl 4,4'-disulfanediyldibenzoate as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-disulfanediyldibenzoate is a homobifunctional crosslinker with potential applications in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule features a central disulfide bond, which can be cleaved in the reducing environment of the intracellular space, and two terminal methyl ester functionalities that can be modified for conjugation to biomolecules. The aromatic nature of the linker can impart rigidity and stability to the resulting conjugate.

These application notes provide a comprehensive overview of the proposed use of this compound as a cleavable linker in bioconjugation. Detailed, representative protocols for linker modification, antibody conjugation, and subsequent characterization are provided.